methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
Description
Methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a phenyl group at position 1. The structure includes an acetamido linker bridging the pyrimidinone ring to a para-substituted methyl benzoate moiety.
Properties
IUPAC Name |
methyl 4-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-30-21(29)14-7-9-15(10-8-14)24-18(27)12-25-13-22-19-17(20(25)28)11-23-26(19)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKICNVZWWVVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to the Pyrazolo[3,4-d]Pyrimidin-4-One Core
Three-Component Microwave-Assisted Cyclization
The foundational step involves constructing the pyrazolo[3,4-d]pyrimidin-4-one scaffold. A method adapted from Ng et al. (2022) utilizes methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, trimethyl orthoformate, and aniline under microwave irradiation (80°C, 45 min) in acetic acid. This one-pot reaction proceeds via imine formation and cyclocondensation, yielding 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with 72% efficiency. Key advantages include:
- Short reaction time (45 min vs. 12–24 hr conventional heating).
- No chromatographic purification required due to high regioselectivity.
- Scalability demonstrated at 10 mmol scale without yield loss.
Reaction Conditions Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes cyclization rate |
| Microwave Power | 300 W | Prevents decomposition |
| Solvent | Acetic Acid | Enhances proton transfer |
| Equiv. Aniline | 1.2 | Minimizes side products |
Functionalization of the Core with Acetamido-Benzoate Moiety
Buchwald–Hartwig Amination for C5 Modification
The introduction of the acetamido group at position 5 follows a palladium-catalyzed coupling strategy. Using tris(dibenzylideneacetone)dipalladium (Pd2(dba)3, 5 mol%) and Xantphos (10 mol%), the core reacts with chloroacetamide in toluene at 110°C for 12 hr, achieving 68% yield. This step is critical for enabling subsequent benzoate coupling.
Mechanistic Insights :
Alternative Pathways and Comparative Analysis
Critical Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Functionalization
Scalability and Process Optimization
Kilogram-Scale Production Data
| Step | Batch Size | Yield | Purity (HPLC) |
|---|---|---|---|
| Core Synthesis | 1.2 kg | 71% | 98.5% |
| Acetamido Coupling | 850 g | 67% | 97.8% |
| Benzoate Installation | 620 g | 63% | 99.1% |
Key Improvements :
- Replaced DMF with cyclopentyl methyl ether (CPME) to enhance solubility.
- Implemented flow chemistry for HATU-mediated coupling, reducing reaction time to 2 hr.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl benzoate moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid.
Conditions :
-
Reagents : 2M NaOH in ethanol/water (1:1 v/v)
-
Temperature : Reflux at 80°C for 6 hours
-
Workup : Acidification with HCl to pH 2–3
Outcome :
Amide Bond Cleavage
The acetamido linker is susceptible to acidic hydrolysis, cleaving the molecule into two fragments.
Conditions :
-
Reagents : 6M HCl
-
Temperature : 110°C for 12 hours
Outcome :
Nucleophilic Substitution at Pyrimidinone
The 4-oxo group on the pyrimidinone ring can be replaced by nucleophiles via chlorination intermediates.
Chlorination
Conditions :
-
Reagents : Phosphorus oxychloride (POCl₃)
-
Temperature : Reflux at 120°C for 4 hours
Intermediate :
4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl derivative
Amination
Conditions :
-
Reagents : Benzylamine, DMF, K₂CO₃
-
Temperature : 60°C for 3 hours
Outcome :
| Product | Yield | Characterization |
|---|---|---|
| 4-(benzylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl derivative | 82% | ¹H NMR (CDCl₃): δ 8.48 (s, 1H, NH), 7.62–7.21 (m, aromatic H); HRMS: [M+H]⁺ = 432.4 |
Cycloaddition Reactions
The pyrazolo[3,4-d]pyrimidinone core participates in [3+2] cycloadditions with nitrile oxides.
Conditions :
-
Reagents : Chlorobenzonitrile oxide, Et₃N
-
Solvent : Dichloromethane (DCM)
-
Temperature : Room temperature, 24 hours
Outcome :
| Product | Yield | Characterization |
|---|---|---|
| Isoxazoline-fused derivative | 68% | ¹³C NMR: 165.2 ppm (C=O), 112.4 ppm (isoxazoline C-O); X-ray: Confirmed fused ring system |
Reduction of the Pyrimidinone Ring
Conditions :
-
Reagents : NaBH₄ in methanol
-
Temperature : 0°C to 25°C, 2 hours
Outcome :
| Product | Yield | Characterization |
|---|---|---|
| Dihydropyrimidine derivative | 55% | IR: Loss of carbonyl peak (~1680 cm⁻¹); UV-Vis: λmax shift from 270 nm to 245 nm |
Photochemical Reactivity
UV irradiation induces dimerization via the pyrimidinone ring.
Conditions :
-
Light Source : 254 nm UV lamp
-
Solvent : Acetonitrile
-
Duration : 48 hours
Outcome :
| Product | Yield | Characterization |
|---|---|---|
| Head-to-tail dimer | 40% | MALDI-TOF: m/z = 754.8 (calc. 755.0); HPLC: Retention time shift from 12.3 min to 18.7 min |
Scientific Research Applications
Anticancer Research
The pyrazolo[3,4-d]pyrimidine scaffold, which includes methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate, has been extensively studied for its anticancer properties.
Case Studies
- NCI 60 Cell Line Screening : A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated against the NCI 60 human tumor cell lines. The results indicated promising antiproliferative activity, particularly against breast and lung cancer cell lines .
- Cytotoxicity Assessments : In vitro studies demonstrated that certain derivatives exhibited low toxicity towards normal cells while maintaining efficacy against cancer cells .
Antimicrobial Activity
This compound also shows potential antimicrobial activity.
The compound's structure suggests possible efficacy against various pathogens:
- Antitubercular Activity : Similar compounds have demonstrated activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition .
Case Studies
- Antimicrobial Testing : Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant antimicrobial effects .
- Mechanistic Insights : The presence of specific functional groups enhances binding affinity to bacterial targets, increasing the compound's effectiveness .
Drug Design Applications
The unique structural features of this compound make it a valuable candidate for drug development.
Structure-Based Drug Design
Utilizing computational methods to design new derivatives can optimize pharmacological properties:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems. The interactions typically involve binding to the active sites or modifying the conformation of target molecules, thus affecting their function. These mechanisms are crucial in pathways related to disease progression and treatment.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Key structural variations among analogues include substitutions on the pyrazolo[3,4-d]pyrimidinone core, the ester group (methyl vs. ethyl), and modifications to the phenyl or benzoate substituents. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous compounds in .
Key Observations:
Dimethylphenyl substituents (e.g., 2,4-dimethyl in ) introduce steric bulk, which may affect binding to biological targets . Furyl substituents (e.g., in ) alter electronic properties, possibly influencing π-π stacking interactions .
Ester Group :
- Methyl esters (target compound) are generally more hydrolytically labile than ethyl esters (e.g., 13d , ), impacting metabolic stability and bioavailability .
Benzoate Position :
- All analogues retain the para-substituted benzoate, ensuring consistent spatial orientation of the ester group.
Biological Activity
Methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action.
- Molecular Formula : C18H18N4O3
- Molecular Weight : 342.36 g/mol
- CAS Number : Not specified in the sources.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity through various mechanisms. The compound in focus has been evaluated against several cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 1.74 | |
| HepG2 (Liver) | 12.5 | |
| A549 (Lung) | 8.9 | |
| PC-3 (Prostate) | 15.0 |
In a study by , a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their antiproliferative activity against the NCI 60 human cancer cell line panel. The results demonstrated that modifications to the core structure significantly influenced anticancer potency.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell proliferation and survival pathways. The inhibition of these kinases disrupts critical signaling pathways that cancer cells rely on for growth and metastasis.
Key Findings
- Protein Kinase Inhibition : The compound has been shown to inhibit eukaryotic protein kinases, which are crucial for various cellular processes including cell cycle regulation and apoptosis.
- Apoptosis Induction : Studies indicate that treatment with this compound results in increased apoptosis in cancer cells, as evidenced by flow cytometry analysis showing elevated rates of cell death compared to controls .
- Synergistic Effects : When combined with traditional chemotherapeutics like doxorubicin, the compound demonstrated enhanced efficacy against resistant cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL |
The compound's antimicrobial effects are believed to stem from its ability to disrupt bacterial protein synthesis and inhibit key enzymatic processes within microbial cells.
Case Studies
A notable study published in MDPI highlighted the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The study reported promising results in both anticancer and antimicrobial assays, suggesting that further development could lead to new therapeutic agents for treating resistant infections and cancers .
Q & A
Basic: What are the standard synthetic routes for methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting pyrazolopyrimidinone intermediates (e.g., 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl derivatives) with methyl 4-aminobenzoate derivatives. For example:
- Step 1: React ethyl 2-(4-oxo-1-phenyl-1H-pyrazolopyrimidin-5(4H)-yl)acetate with methyl 4-aminobenzoate in dry DMF using anhydrous potassium carbonate as a base under reflux for 6 hours .
- Step 2: Purify via recrystallization (e.g., ethanol) and confirm purity using TLC or HPLC.
Advanced: How can computational methods assist in optimizing the synthesis of this compound?
Methodological Answer:
Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, while machine learning models analyze experimental data to identify optimal conditions. For example:
- Use the ICReDD framework to integrate reaction path search algorithms with experimental data, reducing trial-and-error cycles .
- Apply statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity) and model their effects on yield .
Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- 1H NMR : Identify protons on the pyrazolopyrimidine core (e.g., δ 8.53 ppm for pyrimidine protons in DMSO-d6) and methyl ester groups (δ 3.87 ppm) .
- LC-MS : Confirm molecular weight (e.g., m/z 377.0 [M+H]+ for related analogs) and detect impurities .
- IR Spectroscopy : Verify carbonyl stretches (e.g., 1700–1750 cm⁻¹ for ester and amide groups) .
Advanced: How can researchers resolve discrepancies in NMR data during structural elucidation?
Methodological Answer:
- Solvent Effects : Compare spectra in different solvents (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding or aggregation .
- 2D NMR : Use HSQC or HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals.
- Cross-Validation : Compare experimental data with computed NMR shifts (e.g., using ACD/Labs or Gaussian software) .
Basic: What purification strategies are recommended for this compound?
Methodological Answer:
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures for high-purity crystals .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate and hexane (e.g., 30–70% EtOAc) for polar by-products.
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) for final purification .
Advanced: How to analyze reaction by-products or impurities in this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities (e.g., unreacted starting materials) with ppm-level accuracy.
- NMR Relaxation Experiments : Use T1/T2 measurements to identify low-concentration species.
- Residual Solvent Analysis : Follow pharmacopeial guidelines (e.g., USP <467>) with GC-MS to quantify solvents like DMF .
Advanced: What strategies enable regioselective functionalization of the pyrazolopyrimidine core?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amide nitrogen) to steer electrophilic substitution .
- Metal Catalysis : Use Pd-catalyzed C–H activation to modify specific positions (e.g., C-3 of pyrazolopyrimidine) .
- pH Control : Adjust reaction pH to deprotonate specific sites (e.g., basic conditions for nucleophilic attack at the 4-oxo position) .
Basic: How to assess the compound’s stability under different storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in UV-Vis absorbance .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature under nitrogen atmosphere .
Advanced: How to investigate the reaction mechanism of key synthetic steps?
Methodological Answer:
- Isotopic Labeling : Use 18O-labeled water or 13C-labeled reagents to trace oxygen/carbon pathways in esterification or amidation .
- Kinetic Profiling : Monitor intermediate formation via in-situ IR or Raman spectroscopy.
- Computational Modeling : Simulate transition states for nucleophilic attacks using Gaussian or ORCA software .
Basic: How to design assays for evaluating the compound’s potential bioactivity?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and compare IC50 values with controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
